2-(2-Thienyl)benzoic acid
Overview
Description
2-(2-Thienyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thienyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Thienyl)benzoic acid typically involves the condensation of o-cyanobenzyl phosphate with thiophene derivatives, followed by hydrolysis. This method is preferred due to its high yield and cost-effectiveness . Another common method involves the use of 2-chloromethyl thiophene and triethyl-phosphite, which undergoes a rearrangement reaction to form the desired product .
Industrial Production Methods: For industrial-scale production, the method involving o-cyanobenzyl phosphate is favored due to its mild reaction conditions and lower production costs. This method is suitable for large-scale synthesis, ensuring the availability of raw materials and maintaining high yields .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially at the thienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienylbenzoic acids.
Scientific Research Applications
2-(2-Thienyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)benzoic acid involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2-Thienyl)acetic acid
- 2-(2-Thienyl)propionic acid
- 2-(2-Thienyl)butanoic acid
Comparison: 2-(2-Thienyl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties compared to its acetic, propionic, and butanoic acid counterparts. The benzoic acid group enhances the compound’s ability to participate in aromatic interactions, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-thiophen-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOQCSYONDNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408384 | |
Record name | 2-(2-thienyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-49-7 | |
Record name | 2-(2-thienyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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